molecular formula C25H19F3N2O5S B10894845 2-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]-6-methoxyphenyl 4-methylbenzenesulfonate

2-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B10894845
M. Wt: 516.5 g/mol
InChI Key: OEKUYGZCNBHQOP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a cyano group, a trifluoromethyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. The key steps include:

    Formation of the propenyl intermediate: This step involves the reaction of a suitable aldehyde with a cyanoacetate derivative under basic conditions to form the propenyl intermediate.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with the aniline derivative: The intermediate is then coupled with an aniline derivative to form the desired product.

    Formation of the benzenesulfonate ester: The final step involves the esterification of the phenolic group with benzenesulfonyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

2-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H19F3N2O5S

Molecular Weight

516.5 g/mol

IUPAC Name

[2-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-6-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H19F3N2O5S/c1-16-10-12-19(13-11-16)36(32,33)35-23-17(6-5-9-22(23)34-2)14-18(15-29)24(31)30-21-8-4-3-7-20(21)25(26,27)28/h3-14H,1-2H3,(H,30,31)/b18-14+

InChI Key

OEKUYGZCNBHQOP-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.